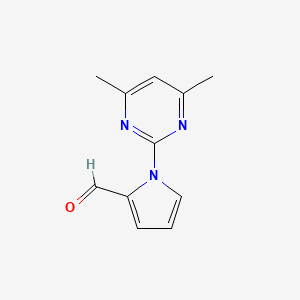
1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde, also known as DMPP, is a chemical compound that has been extensively studied for its potential use in scientific research. DMPP is a pyrrole derivative that has been shown to have a range of biological activities, including antimicrobial, antifungal, and anticancer properties.
科学研究应用
1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde has been extensively studied for its potential use in scientific research. It has been shown to have a range of biological activities that make it a promising candidate for drug discovery and development. 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde has been shown to have antimicrobial activity against a range of bacterial and fungal pathogens, including drug-resistant strains. It has also been shown to have anticancer activity, with the ability to induce apoptosis in cancer cells.
作用机制
The mechanism of action of 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in the target cells. 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde has been shown to inhibit the activity of bacterial and fungal enzymes, including DNA gyrase and topoisomerase IV, which are essential for cell division and replication. 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and replication of bacterial and fungal pathogens, and to induce apoptosis in cancer cells. 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
实验室实验的优点和局限性
1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify, and it has been shown to have a range of biological activities that make it a promising candidate for drug discovery and development. However, 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde also has some limitations for lab experiments. It is a reactive compound that can be difficult to handle, and its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
未来方向
There are several future directions for research on 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde. One area of interest is the development of 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde-based drugs for the treatment of bacterial and fungal infections, as well as cancer. Another area of interest is the study of 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde's mechanism of action, which could provide insights into its potential therapeutic applications. Additionally, further research is needed to explore the potential applications of 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde in other areas of biology, such as neuroscience and immunology.
Conclusion
In conclusion, 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde, or 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde, is a promising compound for scientific research. Its antimicrobial, antifungal, and anticancer properties make it a promising candidate for drug discovery and development. While its mechanism of action is not fully understood, research on 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde has the potential to lead to the development of new therapies for a range of diseases.
合成方法
The synthesis of 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde involves the reaction of 2,4-dimethylpyrrole with 2-bromo-4,6-dimethylpyrimidine in the presence of a base such as potassium tert-butoxide. The resulting product is then oxidized with sodium periodate to yield 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde. This method has been shown to be an efficient and reliable way to produce 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde in high yield and purity.
属性
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-6-9(2)13-11(12-8)14-5-3-4-10(14)7-15/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXKCXMAAXVCKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=CC=C2C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Acetyl-7-[2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)
![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)











![2-Benzo[1,3]dioxol-5-yl-piperazine](/img/structure/B1333188.png)